molecular formula C20H20N8O4S B1679679 PF-04217903 mesylate CAS No. 956906-93-7

PF-04217903 mesylate

Cat. No.: B1679679
CAS No.: 956906-93-7
M. Wt: 468.5 g/mol
InChI Key: HBEMHKVWZJTVOC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a structurally complex molecule with a well-defined IUPAC name: 2-(4-{1-[(quinolin-6-yl)methyl]-1H-triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol; methanesulfonic acid. Its molecular formula is C₂₀H₂₀N₈O₄S , with a molecular weight of 468.49 g/mol .

Structural Components:

  • Triazolopyrazine Core : A fused bicyclic system comprising a triazolo[4,5-b]pyrazine scaffold, which serves as the central pharmacophore.
  • Quinolin-6-ylmethyl Substituent : A quinoline moiety attached via a methylene linker at the triazole N1 position, critical for target binding.
  • Pyrazole-Ethanol Side Chain : A 4-pyrazolyl group at the pyrazine C6 position, linked to an ethanol moiety, enhancing solubility and hydrogen-bonding potential.
  • Methanesulfonic Acid Counterion : Improves physicochemical stability and solubility.

Table 1: Structural Features and Functional Roles

Component Role
Triazolopyrazine core ATP-competitive kinase inhibition
Quinolin-6-ylmethyl π-Stacking with tyrosine residues
Pyrazole-ethanol Solubility and hydrogen bonding
Methanesulfonic acid Salt formation for stability

Historical Context of Discovery and Development

The compound emerged from efforts to develop selective inhibitors of c-MET (hepatocyte growth factor receptor), a receptor tyrosine kinase implicated in cancer progression. Early hits, such as oxindole hydrazides, exhibited selectivity but suffered from metabolic instability. Structure-based drug design (SBDD) led to the replacement of labile scaffolds with the triazolopyrazine core, which improved metabolic stability while retaining potency.

Key milestones:

  • 2009 : Enzymatic characterization of c-MET inhibitors highlighted the need for selectivity against mutations like Y1230C.
  • 2012 : Introduction of PF-04217903 (the mesylate salt of the compound) as a clinical candidate with >1,000-fold selectivity over 208 kinases.
  • 2021 : Optimization studies focused on mitigating PDE3 selectivity issues while maintaining c-MET potency.

Position Within Triazolopyrazine Chemical Space

Triazolopyrazines are a subclass of nitrogen-rich heterocycles with diverse biological activities. This compound occupies a unique niche due to:

  • Substitution Pattern : The quinolin-6-ylmethyl group distinguishes it from simpler triazolopyrazines, enabling selective c-MET binding.
  • Salt Form : Methanesulfonic acid (MSA) enhances aqueous solubility compared to free bases, a feature shared with other MSA-salified kinase inhibitors.
  • Stereochemical Considerations : The (S)-enantiomer of the methylene linker optimizes hydrophobic interactions with c-MET’s ATP-binding pocket.

Table 2: Comparison with Representative Triazolopyrazines

Compound Target Key Structural Differences
PF-04217903 c-MET Quinolin-6-ylmethyl, pyrazole-ethanol
OSM-Series 4 Plasmodium Chlorophenyl, difluoromethoxy
A011 ATM kinase Triazolo[4,5-c]quinoline core

Significance in Biochemical Research

This compound has advanced understanding of kinase inhibition mechanisms and cancer therapeutics:

  • c-MET Selectivity : Its >1,000-fold selectivity over other kinases (e.g., PDE3) clarified the role of π-stacking with Tyr1230 in c-MET specificity.
  • Mutation Studies : Resistance mechanisms, such as D1228V and Y1230H mutations, were identified using this inhibitor, informing second-generation drug design.
  • Tool Compound : Used to dissect c-MET signaling in gastric, lung, and renal cancers via in vitro and xenograft models.

Table 3: Biochemical Profiling Data

Parameter Value Source
c-MET Ki 6–7 nM
PDE3 Selectivity Ratio >1,000
Cellular IC50 3–4 nM (SNU-5 cells)

Properties

IUPAC Name

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMHKVWZJTVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647715
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956906-93-7
Record name PF-04217903 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ring Formation Methodology

The triazolo[4,5-b]pyrazine system is constructed through cyclization reactions. Key steps from patented routes include:

Reaction Conditions

Parameter Optimal Value Source
Starting Material 3-Aminopyrazine-2-carboxylic acid
Cyclizing Agent Isoamyl nitrite
Solvent DMF/Water (4:1)
Temperature 0°C → RT
Reaction Time 12-24 h

This method produces the triazolopyrazine core in 68-72% yield. Alternative approaches using copper-catalyzed azide-alkyne cycloaddition have been reported but show lower regioselectivity.

Pyrazole-Ethanol Sidechain Installation

Tosylate Displacement Method

Key steps from radiofluorination studies provide insights for ethanol group introduction:

Reaction Optimization Data

Entry Solvent Base Conversion
1 DMF Cs2CO3 99%
2 MeCN None 45%
3 THF Cs2CO3 83%

The optimal conditions (Entry 1) use:

  • Precursor : 6-(1H-pyrazol-4-yl)-1H-triazolo[4,5-b]pyrazine
  • Alkylating Agent : Ethylene di(p-toluenesulfonate)
  • Base : Cesium carbonate (1.1 eq)
  • Temperature : 110°C
  • Time : 10 min

Methanesulfonic Acid Salt Formation

Acid Synthesis and Salt Preparation

The counterion is prepared via improved sulfite alkylation:

Patented Process Parameters

\begin{equation*}
\text{CH}_3\text{O}_2\text{S-O-SO}_3\text{CH}_3 + 2 \text{Na}_2\text{SO}_3 \xrightarrow{\text{H}_2\text{O, 95°C}} 2 \text{CH}_3\text{SO}_3\text{Na} + \text{Na}_2\text{SO}_4  
\end{equation*}

Key innovations from CN1218040A:

  • Molar ratio $$\text{SO}_3^{2-}$$:Dimethyl sulfate = 2:1
  • Reaction time ≥4 h at 95°C
  • pH maintained ≥6 with NaOH

Salt Formation Protocol

  • Dissolve free base in anhydrous ethanol (0.1 M)
  • Add methanesulfonic acid (1.05 eq) dropwise at 0°C
  • Stir 2 h, filter precipitate
  • Recrystallize from ethanol/water (3:1)

Process Optimization and Scaling

Critical Quality Attributes

Parameter Specification Analytical Method
Purity (HPLC) ≥99.5% C18, 0.1% TFA
Residual Solvents <500 ppm GC-MS
Water Content <0.5% Karl Fischer

Large-scale production (≥1 kg) requires:

  • Continuous flow hydrogenation for quinoline saturation
  • Melt crystallization instead of solvent-based methods
  • PAT (Process Analytical Technology) monitoring for real-time pH control

Chemical Reactions Analysis

Types of Reactions: PF 04217903 mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce different substituents on the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various analogs and derivatives of PF 04217903 mesylate, each with potentially different biological activities .

Scientific Research Applications

Anticancer Research

The primary application of this compound lies in cancer research, specifically as an ATP-competitive c-Met kinase inhibitor . Research indicates that it exhibits a Ki value of 4.8 nM for human c-Met and shows over 1000-fold selectivity against a panel of 208 kinases, minimizing off-target effects . This selectivity positions it as a valuable tool for studying c-Met function and its role in tumor progression.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that the compound effectively inhibits c-Met-mediated signaling pathways, which are crucial in processes such as cell proliferation, migration, and survival. This makes it a candidate for further development as a targeted therapy in cancers where c-Met is overexpressed.

Synthesis and Characterization

The synthesis of methanesulfonic acid; 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol involves various organic reactions that utilize methanesulfonic acid as a reagent. Its strong acidity and solubility in both water and organic solvents facilitate numerous chemical transformations.

Synthesis Methodology

The synthesis typically involves:

  • Formation of the Triazole Ring : Using quinoline derivatives, triazole formation can be achieved through cyclization reactions.
  • Substitution Reactions : The introduction of the pyrazole moiety occurs via nucleophilic substitution methods.
  • Final Coupling : The final product is obtained through coupling reactions that incorporate methanesulfonic acid to enhance solubility and reactivity.

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that derivatives of compounds similar to methanesulfonic acid; 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol exhibit antimicrobial activity. Compounds containing quinoline and pyrazole structures have been shown to possess significant antibacterial effects against various pathogens .

Antimicrobial Testing

Studies have indicated:

  • Activity Against Bacteria : Certain synthesized derivatives demonstrated notable inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Fungal Inhibition : Some compounds showed effectiveness against fungal strains such as Candida albicans.

Industrial Applications

Methanesulfonic acid's characteristics make it suitable for various industrial applications:

  • Catalyst in Organic Synthesis : Its strong acidity allows it to act as an effective catalyst in numerous organic reactions, including polymerizations and esterifications.
  • Reagent for Sulfonamide Formation : The compound can react with amines to form stable sulfonamides, which are important intermediates in pharmaceutical chemistry .

Mechanism of Action

PF 04217903 mesylate exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The compound binds to the ATP-binding site of MET, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in tumor growth, survival, and angiogenesis. The primary molecular targets include MET and its downstream effectors such as PI3K/AKT and MAPK/ERK pathways .

Comparison with Similar Compounds

Comparison with Similar c-MET Inhibitors

Structural and Pharmacological Comparisons

PF-04217903 belongs to a class of triazolo-pyrazine derivatives optimized for c-MET selectivity. Key structural analogs and competitors include Foretinib (GSK1363089) , Cabozantinib (XL184) , ARQ 197 , and PF02341066 .

Table 1: Structural and Functional Comparison of c-MET Inhibitors

Compound Core Structure Key Functional Groups c-MET IC₅₀ (nM) Selectivity Profile Clinical Status
PF-04217903 mesylate Triazolo[4,5-b]pyrazine Quinoline, pyrazole-ethanol, mesylate 2.7 >1,000-fold selective over 98% kinases Preclinical/Phase I
Foretinib Quinoline-morpholino-pyridine 4-Phenoxyquinoline, morpholine 0.4 Multi-kinase (VEGFR2, RON, AXL) Phase II (discontinued)
Cabozantinib Quinoline-4-phenoxy 4-Phenoxyquinoline, trifluoromethyl 1.3 Multi-kinase (RET, VEGFR2) FDA-approved (RCC, MTC)
ARQ 197 Indole-carboxamide Non-ATP competitive, allosteric 3.0 Moderate selectivity (RON, RAF) Phase III (failed)
PF02341066 (Crizotinib) Pyridine-piperazine Dichlorofluorophenyl, piperazine 8.0 Multi-kinase (ALK, ROS1) FDA-approved (NSCLC)
Key Differentiators

Selectivity : PF-04217903 exhibits >1,000-fold selectivity for c-MET over 98% of tested kinases, including VEGFR2 and AXL, reducing off-target toxicity risks . In contrast, Foretinib and Cabozantinib inhibit VEGFR2, causing hypertension and edema in clinical trials .

Mechanism: Unlike ARQ 197 (non-ATP competitive), PF-04217903 competes directly with ATP, achieving full kinase inhibition at lower concentrations .

Pharmacokinetics : PF-04217903 has superior oral bioavailability (F = 65% in rats) compared to PF02341066 (F = 43%) due to its mesylate salt formulation .

Clinical Efficacy: In GTL-16 gastric cancer xenografts, PF-04217903 induced tumor regression at 10 mg/kg/day, whereas Cabozantinib required 30 mg/kg/day for similar effects .

Table 2: Preclinical Pharmacokinetic Data

Compound Half-life (h) Oral Bioavailability (%) Plasma Protein Binding (%)
This compound 4.5 65 92
Foretinib 6.8 50 95
Cabozantinib 6.2 54 98

Research Findings and Challenges

Advantages of PF-04217903
  • Targeted Therapy: PF-04217903 suppresses c-MET-dependent pathways (e.g., AKT, STAT5, Gab-1) without blocking HGF binding, preserving normal tissue signaling .
  • Chemical Stability : Replacement of the oxindole hydrazide scaffold with triazolopyrazine improved metabolic stability (t₁/₂ > 4 hours in human hepatocytes) .
Limitations
  • Narrow Spectrum : High specificity limits utility in cancers with co-activated kinases (e.g., EGFR-mutated NSCLC) .
  • Clinical Hurdles : Despite promising preclinical data, PF-04217903’s clinical development stalled due to competing multi-kinase inhibitors with broader indications .

Biological Activity

Methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, commonly referred to as PF-04217903 mesylate, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Composition

This compound has the following molecular formula:

  • Molecular Formula : C20H20N8O4S
  • Molecular Weight : 420.49 g/mol

The compound features a complex structure that includes a quinoline moiety, triazole, and pyrazole rings, which contribute to its biological properties.

Physical Properties

PropertyValue
Density1.48 g/cm³
SolubilityHigh in water and organic solvents
StateColorless liquid or white solid

This compound exhibits high selectivity for the c-Met receptor tyrosine kinase, showing over 1000-fold selectivity compared to other kinases. This selectivity minimizes off-target effects, making it a valuable tool in cancer research and therapy.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties:

  • Inhibition of Tumor Growth : In preclinical studies, PF-04217903 demonstrated efficacy in inhibiting growth in various cancer cell lines.
  • Combination Therapy : The compound has shown promise in combination with other chemotherapeutic agents to overcome multidrug resistance in cancer therapy .

Case Studies

  • Study on Lung Cancer : A study involving small cell lung cancer cells reported that this compound effectively reduced cell proliferation and induced apoptosis through c-Met inhibition .
  • Atherosclerosis Treatment : Another investigation revealed its potential use in treating atherosclerosis by inhibiting PDGF receptor kinase activity, which is implicated in vascular smooth muscle cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits c-Met signaling pathways, leading to reduced cellular migration and invasion in cancer models.

In Vivo Studies

Animal models treated with this compound showed significant tumor regression compared to control groups. The compound's ability to inhibit angiogenesis was also noted, further supporting its antitumor potential.

Q & A

Q. What are the key steps in synthesizing methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, and how are intermediates purified?

  • Methodological Answer : The synthesis involves multi-step heterocyclic reactions. For example, the triazolopyrazine scaffold is constructed via cyclization of hydrazine derivatives with propargyl alcohol under reflux in ethanol (12–24 hours), followed by coupling with quinoline-6-ylmethyl groups . Purification often employs recrystallization from ethanol/DMF mixtures (1:1) or column chromatography using silica gel. Key intermediates are characterized via 1^1H/13^13C NMR and HPLC to confirm purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms regiochemistry of the triazolopyrazine and pyrazole rings (e.g., 1^1H NMR coupling constants for diastereotopic protons) .
  • HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+ for C23_{23}H20_{20}N8_8O3_3S) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL . Challenges include:
  • Handling high-resolution data (<1.0 Å) to model anisotropic displacement parameters for sulfonic acid groups.
  • Addressing twinning in crystals via the TWIN/BASF commands in SHELXL .
  • Example refinement metrics: R1R_1 < 0.05, wR2wR_2 < 0.12, and Flack parameter < 0.01 for enantiopure crystals .

Q. How was the exquisite selectivity of this compound for c-MET kinase over other kinases achieved?

  • Methodological Answer : Structural optimization leveraged co-crystal structures with the c-MET kinase domain (PDB: 4XYO). Key steps:
  • Replacement of the labile oxindole hydrazide scaffold with a stable triazolopyrazine core to avoid off-target interactions .
  • Introduction of the quinolin-6-ylmethyl group to occupy a hydrophobic pocket unique to c-MET .
  • Kinase profiling against a panel of 400+ kinases confirmed >1000-fold selectivity for c-MET .

Q. What in vivo models are used to validate the antitumor efficacy of this compound, and how are PK/PD parameters optimized?

  • Methodological Answer :
  • Xenograft Models : c-MET-dependent tumors (e.g., NCI-H441 lung cancer) are implanted in nude mice. Dosing at 50 mg/kg orally twice daily achieves >80% tumor growth inhibition .
  • PK/PD Optimization : Microsomal stability assays (human liver microsomes) guide structural modifications (e.g., ethanol side chain for improved solubility). Key parameters: t1/2t_{1/2} > 4 hours, CmaxC_{max} > 5 µM .

Q. How do researchers address contradictions in activity data caused by solvent effects or counterion interactions?

  • Methodological Answer :
  • Solvent Screening : DMSO vs. ethanol solubility studies (e.g., >10 mg/mL in ethanol reduces aggregation artifacts) .
  • Counterion Effects : Methanesulfonic acid enhances crystallinity but may alter bioactivity. Comparative assays with HCl or tosylate salts validate intrinsic activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.